(S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO: A Technical Overview of its Presumed Mechanism of Action in Targeted Protein Degradation
(S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO: A Technical Overview of its Presumed Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO is a sophisticated chemical entity designed for use in targeted protein degradation (TPD), a revolutionary therapeutic modality. This molecule is an E3 ligase ligand-linker conjugate, engineered to function as a key component of Proteolysis Targeting Chimeras (PROTACs). Its structure suggests a mechanism of action that hijacks the cell's natural protein disposal machinery to selectively eliminate proteins of interest.
This technical guide provides a detailed analysis of the presumed mechanism of action of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO, based on the well-established functions of its constituent parts: the (S,R,S)-AHPC moiety as a von Hippel-Lindau (VHL) E3 ligase ligand, the bicyclo[2.2.2]octane group as a rigid linker, and the terminal aldehyde as a reactive warhead. While specific quantitative data and experimental protocols for the complete, unconjugated molecule are not publicly available, this document synthesizes current knowledge to provide a comprehensive theoretical framework for its application in drug discovery and chemical biology.
Core Concept: Targeted Protein Degradation and PROTACs
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from the E3 ligase to the target protein.[2] This polyubiquitination marks the POI for degradation by the proteasome, leading to its selective removal from the cell.[3]
The molecule (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO represents a pre-designed building block for the facile synthesis of PROTACs. It comprises the E3 ligase ligand and the linker, ready for conjugation to a ligand for a specific target protein.
Deconstruction of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO
(S,R,S)-AHPC: The VHL E3 Ligase Ligand
The (S,R,S)-AHPC ((S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine) component is a well-characterized and widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6][7][8] VHL is a popular choice for PROTAC design due to its ubiquitous expression across various tissues and the availability of potent small molecule binders. The specific stereochemistry of (S,R,S)-AHPC is crucial for its high-affinity binding to the substrate recognition subunit of the VHL E3 ligase complex.[9]
Bicyclo[2.2.2]octane: A Rigid Linker
The bicyclo[2.2.2]octane moiety serves as a rigid linker. In contrast to flexible linkers like polyethylene (B3416737) glycol (PEG) chains, rigid linkers can offer advantages in PROTAC design by:
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Pre-organizing the PROTAC conformation: This can reduce the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more stable and potent ternary complexes.[4]
-
Providing specific spatial orientation: The fixed geometry of the linker can precisely control the relative positioning of the target protein and the E3 ligase, which is critical for efficient ubiquitination.[4][10]
-
Improving physicochemical properties: Rigid linkers can influence properties such as cell permeability and metabolic stability.[4][11]
Aldehyde (-CHO): A Reactive Warhead for Covalent Engagement
The terminal aldehyde group is a reactive electrophile that can form covalent or reversible covalent bonds with nucleophilic residues on a target protein, such as lysine (B10760008) or cysteine.[5][8][12] This suggests that a PROTAC constructed using this building block would be a covalent degrader . Covalent PROTACs can offer several advantages over their non-covalent counterparts:
-
Increased potency: Covalent binding can lead to higher affinity and prolonged target engagement, resulting in more efficient degradation.[8]
-
Overcoming resistance: Covalent PROTACs may be effective against targets that have developed resistance to non-covalent inhibitors.
-
Potential for improved selectivity: By targeting a specific reactive residue, selectivity for the desired protein over other proteins can be enhanced.[8]
The reversible nature of the bond formed by an aldehyde (e.g., a Schiff base with a lysine residue) can be advantageous in minimizing off-target effects.[13][12]
Proposed Mechanism of Action
The mechanism of action for a PROTAC synthesized from (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO and a target protein ligand is proposed to proceed as follows:
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Cellular Entry: The PROTAC enters the cell.
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (via its specific ligand and the covalent interaction of the aldehyde warhead) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety). The rigid bicyclo[2.2.2]octane linker facilitates the optimal positioning of these proteins to form a stable ternary complex (Target Protein - PROTAC - VHL).
-
Ubiquitination: The formation of the ternary complex brings the target protein into close proximity to the E2 ubiquitin-conjugating enzyme associated with the VHL E3 ligase complex. This leads to the polyubiquitination of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC is then released and can induce the degradation of another molecule of the target protein, acting catalytically.
Quantitative Data (Illustrative Examples)
As no specific quantitative data for PROTACs using the (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO linker is available, the following table presents data for other VHL-based PROTACs to illustrate typical parameters used for their characterization. This data is not directly applicable to the molecule of interest but serves as a reference.
| PROTAC Example | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Linker Type | Reference |
| ARV-771 | BET Proteins | CRPC cells | <1 | >90 | Not specified | [6][8] |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | 1110 | Not specified | Not specified | [5][13] |
| LC-2 | KRAS G12C | NCI-H2030 | 590 | ~80 | PEG-based | |
| AHPC-CHO | FBXO22 | Jurkat | 150 | 72 | Alkyl chain | [8] |
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ: The maximum percentage of protein degradation achieved.
Experimental Protocols (General)
The following are generalized protocols for the synthesis and evaluation of a PROTAC derived from (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO. Specific conditions would need to be optimized for the particular target ligand and resulting PROTAC.
Synthesis of the Final PROTAC
The aldehyde group on (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO can be conjugated to a target protein ligand containing a suitable nucleophile, such as an amine, through reductive amination.
Protocol:
-
Dissolve the target protein ligand (1 equivalent) and (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO (1.1 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane).
-
Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the final product by HRMS and NMR.
Western Blot for Protein Degradation
This is a standard assay to quantify the extent of target protein degradation.
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
In-cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Transfect cells with a plasmid expressing His-tagged ubiquitin.
-
Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours.
-
Lyse the cells under denaturing conditions.
-
Perform a pull-down of ubiquitinated proteins using nickel-NTA agarose (B213101) beads.
-
Elute the bound proteins and analyze by Western blot using an antibody against the target protein. An increase in higher molecular weight ubiquitinated species of the target protein in the presence of the PROTAC indicates its mechanism of action.
Signaling Pathways
The downstream effects of a PROTAC are entirely dependent on the function of the target protein being degraded. For instance, if the target protein is an oncogenic kinase, its degradation would lead to the downregulation of the corresponding signaling pathway, potentially inhibiting cancer cell proliferation and survival.
Conclusion
(S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO is a promising and versatile chemical tool for the construction of covalent PROTACs. Its design incorporates a potent VHL E3 ligase ligand, a rigid linker for optimal ternary complex formation, and a reactive aldehyde warhead for covalent engagement with a target protein. While further studies are required to characterize the performance of PROTACs built from this specific conjugate, the underlying principles of its components suggest a powerful strategy for achieving selective and efficient targeted protein degradation. This guide provides a foundational understanding for researchers looking to leverage this and similar molecules in their drug discovery and chemical biology programs.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
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- 4. tandfonline.com [tandfonline.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Item - Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs. - The Francis Crick Institute - Figshare [crick.figshare.com]
